KN-92 hydrochloride

Description

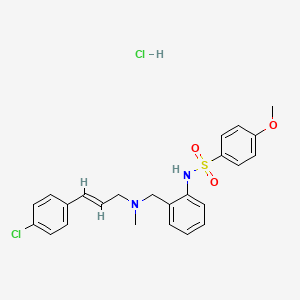

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDNWBMPAAXAHM-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of KN-92

Abstract

KN-92 is a widely utilized chemical compound in biomedical research, primarily known as the structural analog and negative control for KN-93, a potent inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). While KN-92 is characterized by its inability to inhibit CaMKII, it is not biologically inert.[1][2] A significant body of evidence demonstrates that KN-92 exerts considerable off-target effects, predominantly through the modulation of various ion channels.[1][3][4] Understanding this dual nature—its lack of on-target CaMKII activity and its distinct off-target profile—is critical for the rigorous design and accurate interpretation of experiments. This technical guide provides a comprehensive overview of the mechanism of action of KN-92, presenting quantitative data on its interactions, detailed experimental protocols for its use and characterization, and visual diagrams of the relevant cellular pathways and workflows.

Core Mechanism: A CaMKII-Inactive Control

The principal application of KN-92 in experimental biology is to serve as a negative control for studies involving the CaMKII inhibitor, KN-93.[5][6] KN-93 inhibits CaMKII by competitively blocking the binding of the Ca²⁺/calmodulin complex to the kinase, thereby preventing its activation.[7][8] KN-92, which has a similar chemical structure but lacks a critical chlorine atom, is unable to effectively bind and inhibit CaMKII.[7][9]

Therefore, in a well-controlled experiment, an effect observed with KN-93 but not with an equivalent concentration of KN-92 can be more confidently attributed to the specific inhibition of CaMKII.[7] This logic, however, relies on a thorough understanding of KN-92's own biological activities.

Off-Target Profile: Ion Channel Modulation

Despite its inactivity towards CaMKII, KN-92 directly interacts with and inhibits several types of ion channels. These CaMKII-independent effects are the most critical consideration when using KN-92 as a negative control.[3][10]

L-type Calcium Channels

Both KN-92 and KN-93 are known to cause a reversible, dose-dependent, and time-dependent reduction of currents from L-type calcium channels (CaV1.2 and CaV1.3).[10][11] This inhibitory action is independent of CaMKII, as demonstrated by the fact that both the active (KN-93) and inactive (KN-92) compounds produce the effect.[10][12] This direct channel blockade can significantly alter cellular processes regulated by calcium influx, such as cardiac muscle contraction and neurotransmitter release.[3]

Voltage-Gated Potassium Channels

KN-92 has been shown to block a variety of voltage-gated potassium channels (Kv), including members of the Kv1, Kv2, and Kv3 families, as well as hERG channels.[2][4] Inhibition of these channels can alter cellular excitability and, in cardiac myocytes, can lead to a prolongation of the action potential duration.[11] It is important to note that the off-target profiles of KN-92 and KN-93 on potassium channels are not identical; for instance, KN-93 may block certain Kv channels that KN-92 does not, complicating direct comparisons.[13]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of KN-92, with its active analog KN-93 provided for comparison.

Table 1: Kinase Inhibition Profile

| Target | Compound | IC₅₀ / Kᵢ | Notes | Reference(s) |

| CaMKII | KN-92 | > 100 µM | Considered inactive at typical experimental concentrations. | [14] |

| CaMKII | KN-93 | ~0.37 - 4 µM | Potent inhibitor. Potency varies with assay conditions. | [8][14] |

Table 2: Ion Channel Inhibition Profile

| Target Ion Channel | Species / Cell Line | Compound | Reported IC₅₀ / Inhibition | Reference(s) |

| L-type Ca²⁺ Channel (CaV1.2/1.3) | HEK293 cells | KN-92 | Significant inhibition at ~10 µM | [1][10] |

| L-type Ca²⁺ Channel (CaV1.2/1.3) | Not specified | KN-93 | Inhibition observed at concentrations used for CaMKII inhibition. | [14] |

| IKr (rapid delayed rectifier K⁺ current) | Rabbit, Guinea Pig | KN-92 | 45.28% reduction in charge (QKr) at 1 µM | [11][15] |

| IKr (rapid delayed rectifier K⁺ current) | Rabbit, Guinea Pig | KN-93 | IC₅₀: 102.57 ± 9.28 nM | [11][15] |

| Voltage-gated K⁺ Channels (Generic Kv) | Smooth muscle cells | KN-92 | Similar blocking effect to KN-93 (0.3–3 µM) | [1][13] |

Key Experimental Protocols

Proper use and characterization of KN-92 require rigorous experimental methodologies. Below are detailed protocols for key assays.

In Vitro CaMKII Kinase Assay

This protocol assesses the direct effect of KN-92 on CaMKII enzymatic activity.

-

Objective: To confirm the lack of CaMKII inhibition by KN-92.

-

Materials:

-

Recombinant CaMKII enzyme

-

CaMKII substrate (e.g., Autocamtide-2)

-

Ca²⁺/Calmodulin solution

-

Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

-

ATP solution (spiked with γ-³²P-ATP for radiometric detection)

-

KN-92 and KN-93 (dissolved in DMSO)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Phosphocellulose paper

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, CaMKII substrate, and Ca²⁺/Calmodulin.

-

Aliquot the mixture into separate tubes.

-

Add varying concentrations of KN-92, KN-93 (as a positive control), or vehicle (DMSO) to the respective tubes. Pre-incubate for 10-15 minutes at room temperature.[5]

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for 15-30 minutes, ensuring the reaction proceeds within the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immersing it in the stop solution.

-

Wash the papers multiple times to remove unincorporated γ-³²P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration. Results should show dose-dependent inhibition by KN-93 but no significant inhibition by KN-92.[9]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of KN-92's effects on ion channel currents. The example below is for recording L-type Ca²⁺ currents.

-

Objective: To quantify the inhibitory effect of KN-92 on L-type Ca²⁺ channels.

-

Cell Preparation: Isolate ventricular myocytes or use a cell line (e.g., HEK293) expressing the channel of interest.[11]

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. (CsCl is used to block K⁺ currents).[11]

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 MgATP, 10 HEPES, pH adjusted to 7.2 with CsOH. (TEA-Cl and CsCl block K⁺ currents from inside).[11]

-

-

Procedure:

-

Achieve a whole-cell patch-clamp configuration on a selected cell.

-

Set the amplifier to voltage-clamp mode.

-

Apply the voltage-clamp protocol: Hold the cell at a potential of -80 mV. Apply depolarizing steps from -40 mV to +60 mV in 10 mV increments to elicit inward Ca²⁺ currents.[11]

-

Record stable baseline currents in the external solution.

-

Perfuse the cell with an external solution containing the desired concentration of KN-92.

-

Record currents again after the drug effect has reached a steady state.

-

Wash out the drug with the control external solution to test for reversibility.

-

-

Data Analysis:

-

Measure the peak inward current amplitude at each voltage step before, during, and after drug application.

-

Calculate the percentage of current inhibition by KN-92.

-

Generate current-voltage (I-V) relationship plots and concentration-response curves to determine the IC₅₀ value.[1]

-

Conclusion and Best Practices

KN-92 is an essential tool for dissecting CaMKII-mediated signaling. However, its designation as an "inactive control" is a simplification. It is more accurately described as a CaMKII-inactive compound with a distinct pharmacological profile, primarily as an ion channel blocker. [16] For researchers, scientists, and drug development professionals, this distinction is paramount.

Best Practices for Using KN-92:

-

Always Include Controls: Experiments should always include three groups: vehicle control, KN-93, and KN-92 at an identical concentration to KN-93.[7]

-

Perform Dose-Response: Establish the minimal effective concentration of KN-93 and use this concentration for both KN-93 and KN-92 to minimize off-target effects.[8]

-

Consider the System: Be aware of the ion channels expressed in your experimental system and consider whether the off-target effects of KN-92 could confound your results.

-

Use Orthogonal Approaches: When possible, confirm findings using a structurally unrelated CaMKII inhibitor or genetic approaches (e.g., siRNA, dominant-negative mutants) to validate that the observed effect is truly CaMKII-dependent.[3]

By adhering to these principles, researchers can leverage the unique properties of KN-92 to produce robust and accurately interpreted data, advancing our understanding of CaMKII signaling in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Critical Role of KN-92 as a Non-inhibitor of CaMKII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, the specific inhibition of protein kinases is a cornerstone of research, enabling the dissection of complex biological pathways. Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a myriad of physiological processes, from synaptic plasticity in neurons to excitation-contraction coupling in cardiomyocytes. The compound KN-93 is a widely utilized cell-permeable inhibitor of CaMKII. However, to ensure the validity and specificity of experimental findings, it is imperative to use an appropriate negative control. This technical guide provides an in-depth analysis of KN-92, a close structural analog of KN-93, and clarifies its established role as a non-inhibitor of CaMKII.

This guide will detail the mechanism of action of KN-93, the comparative pharmacology of KN-92, their respective off-target effects, and provide detailed experimental protocols for their appropriate use. The central thesis is that KN-92 is an indispensable tool for attributing cellular effects specifically to the inhibition of CaMKII by KN-93.

Core Concept: KN-92 as a Negative Control

KN-92 was developed as a structural analog of KN-93 with a critical modification that renders it inactive against CaMKII.[1] Therefore, its primary function in research is to serve as a negative control in experiments utilizing KN-93.[1][2] The rationale is that any cellular effect observed with KN-93, but not with an equivalent concentration of KN-92, can be more confidently attributed to the inhibition of CaMKII, rather than to off-target effects of the chemical scaffold.[3]

Quantitative Data Summary: On-Target vs. Off-Target Effects

While KN-93 is a potent inhibitor of CaMKII, both it and KN-92 are known to interact with other cellular targets, most notably ion channels.[4][5][6] Understanding the quantitative differences in their activities is crucial for experimental design and data interpretation.

| Compound | Target | Assay Type | Reported IC₅₀ / Kᵢ | Efficacy |

| KN-93 | CaMKII | Kinase Assay | Kᵢ = 370 nM[7][8] | Potent Inhibitor |

| CaMKII | Kinase Assay | IC₅₀ = 0.37 µM - 4 µM[6][8] | Potent Inhibitor | |

| L-type Ca²⁺ channels (Caᵥ1.2/1.3) | Electrophysiology | Dose-dependent inhibition[4][8] | Off-target Inhibitor | |

| Voltage-gated K⁺ channels (e.g., Kᵥ1.5) | Electrophysiology | IC₅₀ = 307 nM[8] | Off-target Inhibitor | |

| hERG (Kᵥ11.1) K⁺ channel | Electrophysiology | IC₅₀ = 102.6 nM[8] | Potent Off-target Inhibitor | |

| KN-92 | CaMKII | Kinase Assay | > 100 µM[6] | Inactive |

| L-type Ca²⁺ channels (Caᵥ1.2/1.3) | Electrophysiology | Inhibition observed, may be less potent than KN-93[4][6] | Off-target Inhibitor | |

| Voltage-gated K⁺ channels | Electrophysiology | Inhibition observed[4] | Off-target Inhibitor | |

| IKr (rapid delayed rectifier K⁺ current) | Electrophysiology | 45.28% reduction in charge at 1 µM[9] | Off-target Inhibitor |

Signaling Pathways and Logical Relationships

To visually conceptualize the roles of KN-93 and KN-92, the following diagrams illustrate the CaMKII activation pathway and the logical workflow for interpreting experimental results.

CaMKII Activation and Inhibition Pathway

Caption: CaMKII activation by Ca²⁺/Calmodulin and inhibition by KN-93.

Experimental Logic Workflow

Caption: Logical workflow for using KN-92 to validate CaMKII-dependent effects.

Detailed Experimental Protocols

To rigorously validate the role of CaMKII, parallel experiments with KN-93 and KN-92 are essential. Below are example protocols for key assays.

In Vitro CaMKII Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of KN-93 and the lack thereof for KN-92 on purified CaMKII.

Materials:

-

Recombinant active CaMKII enzyme

-

CaMKII peptide substrate (e.g., Autocamtide-2)

-

ATP (including γ-³²P-ATP for radiometric assay)

-

KN-93 and KN-92 stock solutions (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Stop solution (e.g., 75 mM phosphoric acid) and phosphocellulose paper (for radiometric assay)

-

ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

Procedure:

-

Prepare a reaction mixture containing assay buffer, CaMKII substrate, and Ca²⁺/Calmodulin.

-

Add varying concentrations of KN-93 or KN-92 to the reaction mixture. Include a DMSO-only vehicle control.

-

Initiate the kinase reaction by adding the recombinant CaMKII enzyme and ATP.

-

Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction.

-

Radiometric Assay: Spot the mixture onto phosphocellulose paper and immerse in stop solution. Wash to remove unincorporated γ-³²P-ATP and quantify incorporated radioactivity using a scintillation counter.[10]

-

Luminescence-based Assay: Follow the manufacturer's protocol to measure the amount of ADP produced.[10]

-

-

Calculate the percentage of kinase inhibition for each concentration. Determine the IC₅₀ value for KN-93. KN-92 should exhibit no significant inhibition.[10]

Whole-Cell Patch-Clamp Analysis of Ion Channel Effects

Objective: To characterize and compare the off-target effects of KN-93 and KN-92 on ion channel activity (e.g., L-type Ca²⁺ channels).

Materials:

-

Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with Caᵥ1.2 or primary cardiomyocytes).

-

Patch-clamp rig (amplifier, micromanipulator, data acquisition software).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External and internal recording solutions specific for the ion current being measured.[11]

-

KN-93 and KN-92 stock solutions.

Procedure:

-

Prepare cells on coverslips suitable for patch-clamp recording.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Apply a voltage-clamp protocol specific for the ion channel of interest to elicit and record baseline ionic currents.[11]

-

Perfuse the cell with the external solution containing the desired concentration of KN-92.

-

Record the ionic currents in the presence of KN-92 after the effect has reached a steady state.

-

Wash out KN-92 with the control external solution to test for reversibility.

-

Repeat steps 4-6 with KN-93 in a separate set of cells.

-

Measure the peak current amplitude and other kinetic parameters before and after compound application to calculate the percentage of inhibition.[11]

Cell-Based Functional Assay (e.g., Cell Proliferation)

Objective: To investigate the role of CaMKII in a cellular process using KN-93 as an inhibitor and KN-92 as a negative control.

Materials:

-

Cell line of interest (e.g., human hepatic stellate cells, LX-2).[12]

-

Complete cell culture medium.

-

KN-93 and KN-92 stock solutions (in DMSO).

-

Cell proliferation reagent (e.g., WST-8, MTT).[12]

-

96-well cell culture plates.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of concentrations of KN-93 or KN-92. Include a vehicle-only (DMSO) control group.[12]

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the results to the vehicle control. A significant, dose-dependent decrease in proliferation with KN-93 but not with KN-92 would suggest a CaMKII-dependent effect.[12]

Conclusion

The evidence is unequivocal: KN-92 is not an inhibitor of CaMKII and should be exclusively used as a negative control for its active counterpart, KN-93.[1][2] Both compounds exhibit off-target effects, particularly on ion channels, which complicates data interpretation.[13] Therefore, attributing a cellular phenomenon to CaMKII inhibition requires a rigorous experimental design that includes parallel treatments with a vehicle control, KN-93, and KN-92.[3] For even greater confidence, employing a structurally and mechanistically distinct CaMKII inhibitor can further validate findings. By adhering to these principles and utilizing the protocols outlined in this guide, researchers can generate robust, reproducible, and accurately interpreted data, advancing our understanding of the critical roles of CaMKII in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

The Indispensable Control: A Technical Guide to KN-92 Hydrochloride in CaMKII Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of signal transduction, the specific inhibition of protein kinases is a cornerstone of research, enabling the dissection of complex cellular pathways. Calcium/calmodulin-dependent protein kinase II (CaMKII), a key serine/threonine kinase, plays a pivotal role in a multitude of physiological and pathological processes. KN-93 is a widely used, cell-permeable inhibitor of CaMKII. However, to ensure the validity of experimental findings and to distinguish CaMKII-dependent effects from off-target interactions, the use of a proper negative control is not just recommended—it is imperative. This technical guide provides an in-depth analysis of KN-92 hydrochloride, the structurally similar but inactive analog of KN-93, and its critical role as a negative control in rigorous scientific inquiry.

Mechanism of Action: A Tale of Two Analogs

KN-93 is a potent inhibitor of CaMKII, and for a long time, it was believed to act by directly competing with the Ca²⁺/calmodulin (CaM) complex for binding to the kinase, thereby preventing its activation.[1] However, more recent evidence suggests a nuanced mechanism where KN-93 may exert its inhibitory effect by binding directly to the Ca²⁺/CaM complex itself.[1][2][3] This interaction is thought to prevent the conformational change in Ca²⁺/CaM necessary for CaMKII activation.[3]

KN-92, on the other hand, is designed to be an inactive control.[4] Due to a subtle structural modification, it does not significantly inhibit CaMKII activity at concentrations where KN-93 is effective.[4][5] Therefore, in a well-designed experiment, an effect observed with KN-93 but not with an equimolar concentration of KN-92 can be more confidently attributed to the inhibition of CaMKII.[5]

It is crucial to note that neither KN-62 nor KN-93 inhibits the activity of already autophosphorylated, autonomously active CaMKII, indicating they block the activation process rather than catalytic activity itself.[6]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} Caption: CaMKII activation pathway and the inhibitory action of KN-93.

Data Presentation: Quantitative Comparison of KN-93 and KN-92

While KN-93 is a potent CaMKII inhibitor, it is not entirely specific. Both KN-93 and KN-92 have been shown to interact with other cellular targets, most notably ion channels.[1][7][8] This underscores the critical importance of using KN-92 to control for these off-target effects. The following tables summarize the quantitative data for the on-target and off-target activities of both compounds.

Table 1: On-Target and Off-Target Inhibitory Activity

| Target | Compound | IC50 / Ki | Notes | Reference(s) |

| On-Target | ||||

| CaMKII | KN-93 | Ki = 370 nM | Potent, competitive inhibitor with respect to CaM. | [9][10] |

| IC50 ≈ 0.37 - 4 µM | IC50 can vary depending on assay conditions (e.g., CaM concentration). | [6][7] | ||

| CaMKII | KN-92 | > 100 µM | Considered inactive at concentrations typically used to inhibit CaMKII. | [7] |

| Off-Target: Other Kinases | ||||

| Various Kinases | KN-93 | - | Inhibits Fyn, Haspin, Hck, Lck, MLCK, Tec, and TrkA. | [6][7] |

| Off-Target: Ion Channels | ||||

| L-type Ca²⁺ Channels (CaV1.2, CaV1.3) | KN-93 | Inhibition observed | Direct channel block, independent of CaMKII inhibition. | [1][6][7] |

| KN-92 | Inhibition observed | Direct channel block, may be less potent than KN-93. | [6][7] | |

| Voltage-gated K⁺ (Kv) Channels | KN-93 | IC50 = 307 nM (for Kv1.5) | Blocker of some Kv channels. | [10] |

| KN-92 | Inhibition observed | Does not block all Kv channels inhibited by KN-93, showing differential activity. | [6][7] | |

| Rapid delayed rectifier K⁺ current (IKr / hERG) | KN-93 | IC50 = 102.57 ± 9.28 nM | Potent inhibition, significantly stronger than its CaMKII inhibition. | [7] |

| KN-92 | 45.28% reduction in charge (QKr) at 1 µM | Also inhibits IKr, indicating a non-CaMKII mediated effect. | [11] |

Table 2: Comparative Effects on Cell Proliferation in Human Hepatic Stellate Cells (LX-2)

| Compound | Concentration Range | Effect on Cell Proliferation | Reference(s) |

| KN-93 | 5-50 µmol/L | Dose- and time-dependent inhibition. | [12] |

| KN-92 | 5-50 µmol/L | Ineffective in blocking cell growth. | [4][12] |

Experimental Protocols: Methodologies for Key Experiments

The proper use of KN-92 as a negative control is fundamental to the interpretation of data. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of KN-93 and KN-92 to inhibit CaMKII activity.

-

Materials:

-

Recombinant CaMKII enzyme

-

ATP (with γ-³²P-ATP for radiometric assay)

-

CaMKII substrate (e.g., Autocamtide-2)

-

Ca²⁺/Calmodulin

-

KN-93 and KN-92 (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper and stop solution (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CaMKII substrate, and Ca²⁺/CaM.

-

Add varying concentrations of KN-93 or KN-92 to the reaction mixture. Include a DMSO-only vehicle control.

-

Initiate the reaction by adding recombinant CaMKII enzyme and ATP.

-

Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction and quantify substrate phosphorylation using either a radiometric or luminescence-based method.[1]

-

Calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value. KN-92 should show minimal to no inhibition.[1]

-

Western Blot Analysis for CaMKII Activation

This protocol assesses the effect of the inhibitors on CaMKII autophosphorylation (a marker of activation) in a cellular context.

-

Materials:

-

Cells of interest

-

KN-93, KN-92, and a vehicle control (DMSO)

-

Stimulating agonist (if required to activate CaMKII)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII

-

HRP-conjugated secondary antibody

-

-

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with KN-93, KN-92 (e.g., 10 µM), or vehicle for 30-60 minutes.[13]

-

Stimulate cells with an agonist if necessary.

-

Wash cells with ice-cold PBS and lyse.

-

Quantify protein concentration in the lysates.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against phospho-CaMKII and total CaMKII, followed by the secondary antibody.[14]

-

Visualize bands using a chemiluminescent substrate. A decrease in the phospho-CaMKII signal with KN-93 but not KN-92 (relative to total CaMKII) indicates specific inhibition of CaMKII activation.[13]

-

Cell Proliferation Assay

This assay assesses the impact of CaMKII inhibition on cell growth.

-

Materials:

-

Human hepatic stellate cell line (LX-2)

-

DMEM with 10% FBS

-

KN-93 and KN-92 stock solutions in DMSO

-

WST-8 cell proliferation assay kit

-

96-well plates

-

-

Procedure:

-

Seed LX-2 cells in 96-well plates (2 x 10³ cells/well) and allow them to adhere overnight.[12]

-

Replace the medium with fresh medium containing various concentrations of KN-93 or KN-92 (e.g., 5-50 µmol/L) or a vehicle control.[5][12]

-

Add WST-8 reagent to each well and incubate for 2-4 hours.[5]

-

Measure the absorbance at 450 nm.

-

Calculate cell proliferation as a percentage of the vehicle control. A significant decrease in proliferation with KN-93 but not KN-92 suggests a CaMKII-dependent effect.[12]

-

Electrophysiology: Whole-Cell Patch-Clamp

This protocol is for recording ionic currents to compare the off-target effects of KN-93 and KN-92.

-

Materials:

-

Isolated cardiomyocytes or a suitable cell line expressing the ion channel of interest.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Pipette and external solutions specific for the current being measured (e.g., to isolate ICa,L or IKr).[15]

-

-

Procedure:

-

Establish a stable whole-cell recording.

-

Apply a specific voltage protocol to elicit the ionic current of interest and record a baseline.[15]

-

Perfuse the cells with a solution containing KN-92 at the desired concentration and record the current.

-

Wash out the KN-92.

-

Perfuse with a solution containing an equimolar concentration of KN-93 and record the current.[15]

-

Analyze changes in current amplitude, density, and channel kinetics to compare the effects of both compounds.[15]

-

Mandatory Visualizations: Workflows and Logical Relationships

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} Caption: A decision tree for interpreting experimental outcomes using KN-93 and KN-92.

Conclusion and Best Practices

The combination of KN-93 and its inactive control, KN-92, provides a powerful toolset for investigating the myriad roles of CaMKII in cellular physiology and pathophysiology.[5] However, the potential for off-target effects, even with the use of a negative control, necessitates careful experimental design and data interpretation.[5][6][8] The designation of KN-92 as a simple "inactive" control is an oversimplification; it is more accurately described as a "CaMKII-inactive" control that possesses its own distinct pharmacological profile.[8]

Key Best Practices:

-

Always include three groups: A vehicle control, a KN-93 treatment group, and a KN-92 control group.[14]

-

Use equimolar concentrations: KN-92 should be used at the same concentration as KN-93 to control for potential off-target effects and effects of the chemical scaffold.[16][17]

-

Empirically determine the optimal concentration: Use the lowest effective concentration of KN-93 required to inhibit CaMKII in your system to minimize off-target effects.[16][17]

-

Be aware of shared off-target effects: If an effect is observed with both compounds, it is likely due to a shared off-target mechanism, such as the inhibition of L-type calcium channels.[16]

-

Confirm CaMKII inhibition: Whenever possible, confirm the inhibition of CaMKII in your experimental system by assessing the phosphorylation of a known downstream target.[14]

-

Consider alternative inhibitors: To corroborate findings, consider using a structurally distinct CaMKII inhibitor, such as the peptide inhibitor tatCN21 or Autocamtide-2 Related Inhibitory Peptide (AIP).[16]

By adhering to these guidelines and understanding the pharmacological nuances of both KN-93 and KN-92, researchers can generate more robust, reproducible, and accurately interpreted data, ultimately leading to a more precise understanding of the roles of CaMKII in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

KN-92 Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KN-92 hydrochloride, a critical chemical tool in cellular signaling research. Primarily known as the inactive analog of the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93, KN-92 serves as an essential negative control. Its use allows researchers to distinguish the specific effects of CaMKII inhibition from potential off-target actions of KN-93, thereby ensuring the accurate interpretation of experimental results.[1] This document details the chemical structure and properties of this compound, its mechanism of action (or lack thereof on CaMKII), and provides detailed experimental protocols for its application in a research setting.

Chemical Structure and Properties

This compound is a structural analog of KN-93.[1] While sharing a similar chemical scaffold, a critical difference in its structure renders it incapable of inhibiting CaMKII activity.[1][2][3] This property is fundamental to its role as a negative control in experiments investigating CaMKII signaling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, monohydrochloride | |

| Molecular Formula | C₂₄H₂₆Cl₂N₂O₃S | |

| Molecular Weight | 493.45 g/mol | |

| CAS Number | 1431698-47-3 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | ≥24.65 mg/mL | |

| 40 mg/mL (81.06 mM) | ||

| 10 mg/mL | ||

| Ethanol | ≥11.73 mg/mL (with sonication and warming) | |

| Water | <2.61 mg/mL | |

| DMF | 10 mg/mL |

Mechanism of Action and Use as a Negative Control

KN-92 is specifically designed to be an inactive derivative of KN-93. KN-93 is a well-established, cell-permeable inhibitor of CaMKII that acts by competitively blocking the binding of Ca²⁺/calmodulin to the kinase, a crucial step for its activation. KN-92, lacking this inhibitory activity, is therefore the ideal negative control. In experimental design, comparing the effects of a vehicle control, KN-93, and KN-92 allows for the attribution of any observed biological effects specifically to the inhibition of CaMKII. Any effect observed with KN-93 but not with KN-92 can be confidently attributed to CaMKII inhibition.

It is important to note that both KN-93 and KN-92 have been reported to have off-target effects, particularly on L-type calcium channels and voltage-gated potassium channels. However, the potency of these off-target effects may differ between the two compounds. Therefore, careful experimental design and data interpretation are crucial.

Signaling Pathway and Experimental Workflow

To effectively utilize KN-92 as a negative control, a logical experimental workflow is essential. The following diagrams illustrate the CaMKII signaling pathway and a typical workflow for an experiment involving KN-92.

A simplified diagram of the CaMKII activation pathway and the inhibitory action of KN-93.

A logical workflow for experiments utilizing KN-92 as a negative control for KN-93.

Detailed Experimental Protocols

The following are example protocols for common experimental techniques where KN-92 is used as a negative control. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

Western Blotting for CaMKII Activity

This protocol is designed to assess the phosphorylation of a known CaMKII substrate.

Materials:

-

Cells or tissue of interest

-

Vehicle (e.g., DMSO)

-

KN-93

-

KN-92

-

Agonist for CaMKII activation

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli buffer

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Primary antibodies (total and phospho-specific for a CaMKII substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Treatment: Pre-treat cells with vehicle, KN-93 (e.g., 10 µM), or KN-92 (e.g., 10 µM) for a predetermined time (e.g., 30-60 minutes).

-

Stimulation: Stimulate the cells with an agonist known to activate CaMKII for the desired duration.

-

Lysate Preparation: Wash cells with ice-cold PBS and then lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and compare the levels of the phosphorylated substrate relative to the total substrate across the different treatment groups.

Intracellular Calcium Imaging

This protocol is for measuring changes in intracellular calcium concentration.

Materials:

-

Cells grown on glass coverslips

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺

-

Vehicle, KN-93, and KN-92

-

Agonist to induce calcium influx or release

-

Fluorescence microscope with an imaging system

Methodology:

-

Dye Loading: Prepare a loading buffer with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Wash cells once with HBSS and then incubate in the loading buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Treatment: Incubate the cells with vehicle, KN-93 (e.g., 10 µM), or KN-92 (e.g., 10 µM) in HBSS for a predetermined time (e.g., 15-30 minutes) before imaging.

-

Imaging: Mount the coverslip on the microscope stage and perfuse with HBSS. Record baseline fluorescence.

-

Stimulation: Stimulate the cells with an agonist and record the changes in fluorescence.

-

Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity. Compare the calcium transients in the presence of KN-93 and KN-92 to the vehicle control.

Electrophysiology (Patch-Clamp)

This protocol is for assessing the effects of KN-93 and KN-92 on ion channel activity.

Materials:

-

Isolated cells suitable for patch-clamping

-

Patch-clamp rig with amplifier and data acquisition system

-

External and internal recording solutions

-

Vehicle, KN-93, and KN-92 stock solutions

Methodology:

-

Cell Preparation: Obtain a high-resistance gigaohm seal and establish a whole-cell configuration.

-

Baseline Recording: Record baseline ion channel activity using a specific voltage protocol.

-

Drug Application: Perfuse the cell with the external solution containing KN-92 (e.g., 0.5-1 µM) and record the channel activity.

-

Washout: Wash out the KN-92 with the vehicle-containing solution.

-

KN-93 Application: Perfuse with the external solution containing KN-93 (e.g., 0.5-1 µM) and record the channel activity.

-

Data Analysis: Measure parameters such as current amplitude, current density, and channel kinetics. Compare the effects of KN-93 and KN-92 on the recorded currents. A CaMKII-specific effect should be observed with KN-93 but not with KN-92.

Conclusion

References

The Inactive Analogue: A Technical Guide to the Discovery and Utility of KN-92 as a Research Tool

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Critical Role of KN-92 in Elucidating CaMKII Signaling

Introduction

Discovery and Development

The journey of KN-92 is intrinsically linked to that of its active counterpart, KN-93. In the early 1990s, the isoquinolinesulfonamide (B3044496) derivative KN-62 was identified as a potent and specific inhibitor of CaMKII.[1] Building on this, a newly synthesized methoxybenzenesulfonamide, KN-93, was developed and shown to be a potent inhibitor of CaMKII with an inhibition constant (Ki) of 0.37 µM.[1] Kinetic analysis revealed that KN-93 acts as a competitive inhibitor with respect to calmodulin, the calcium-binding protein that activates CaMKII.[1]

Recognizing the need for a proper negative control to dissect the specific effects of CaMKII inhibition from other potential pharmacological actions of KN-93, its structural analogue, KN-92, was developed.[2] While structurally very similar to KN-93, a key chemical modification renders KN-92 inactive as a CaMKII inhibitor.[2][3] This fundamental difference allows researchers to treat any cellular effect observed with KN-93, but not with KN-92, as being more confidently attributable to the specific inhibition of CaMKII.[4]

Mechanism of Action: The Critical Difference

The inhibitory action of KN-93 on CaMKII stems from its ability to competitively bind to the calmodulin-binding site on the kinase, thereby preventing the activation of the kinase by the Ca²⁺/calmodulin complex.[1][4] This binding prevents the conformational change required for CaMKII to become active and phosphorylate its downstream targets.

In contrast, KN-92, due to subtle but critical structural differences, does not effectively bind to the calmodulin-binding site of CaMKII and therefore does not inhibit its activity.[2][5] This lack of inhibitory action is the cornerstone of its utility as a negative control.

Data Presentation: Quantitative Comparison of KN-93 and KN-92

For the rigorous interpretation of experimental data, a clear understanding of the pharmacological profiles of both KN-93 and KN-92 is essential. The following tables summarize the key quantitative data for their on-target and off-target activities.

| Compound | Target | Assay Type | Reported IC₅₀/Kᵢ |

| KN-93 | CaMKII | Kinase Assay | Kᵢ = 370 nM[4][6] |

| CaMKII | Kinase Assay | IC₅₀ = 0.37 µM[7] | |

| CaMKII | Kinase Assay (variable CaM) | IC₅₀ ≈ 1-4 µM[8] | |

| KN-92 | CaMKII | Kinase Assay | Inactive[9] |

Table 1: On-Target Activity of KN-93 and KN-92 on CaMKII.

A critical aspect of using KN-92 as a control is understanding the shared off-target effects of the chemical scaffold. Both compounds have been shown to interact with various ion channels.

| Compound | Off-Target | Assay Type | Reported IC₅₀/Effect |

| KN-93 | L-type Ca²⁺ channels (Caᵥ1.2/1.3) | Electrophysiology | Dose-dependent inhibition[5] |

| Voltage-gated K⁺ channels (Kᵥ1.5) | Electrophysiology | IC₅₀ = 307 nM[7] | |

| hERG (Kᵥ11.1) K⁺ channel | Electrophysiology | IC₅₀ = 102.6 nM[7] | |

| KN-92 | L-type Ca²⁺ channels (Caᵥ1.2/1.3) | Electrophysiology | Inhibits (~1-10 µM)[10][11][12] |

| Voltage-gated K⁺ channels (Kv1.5, Kv2.1, Kv3.1) | Electrophysiology | Inhibits (~1 µM)[12] | |

| hERG (Kv11.1) | Electrophysiology | Inhibits (~1 µM)[12] |

Table 2: Major Off-Target Activities of KN-93 and KN-92.

Experimental Protocols

The correct application of KN-92 as a negative control is paramount for generating reliable and interpretable data. Below are detailed methodologies for key experiments.

In Vitro CaMKII Kinase Assay

Objective: To confirm the direct inhibitory effect of KN-93 on CaMKII activity and the lack of inhibition by KN-92.

Materials:

-

Recombinant active CaMKII enzyme

-

CaMKII peptide substrate (e.g., Autocamtide-2)

-

ATP (with γ-³²P-ATP for radiometric detection or "cold" ATP for non-radiometric methods)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

KN-93 and KN-92 stock solutions (in DMSO)

-

Vehicle control (DMSO)

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, CaMKII substrate, and Ca²⁺/Calmodulin.

-

Aliquot the reaction mixture into separate tubes.

-

Add varying concentrations of KN-93, KN-92, or vehicle control to the respective tubes. A typical concentration range to test is 0.1 µM to 10 µM.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding recombinant CaMKII enzyme and ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

For Radiometric Assay: a. Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in a stop solution (e.g., phosphoric acid).[13] b. Wash the paper several times to remove unincorporated γ-³²P-ATP.[13] c. Quantify the incorporated radioactivity using a scintillation counter.[13]

-

For Luminescence-based Assay (e.g., ADP-Glo™): a. Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions.[13]

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value for KN-93. KN-92 should exhibit minimal to no inhibition at comparable concentrations.[13]

Cell Proliferation Assay

Objective: To assess the role of CaMKII in cell proliferation using KN-93 and KN-92.

Materials:

-

Cell line of interest (e.g., human hepatic stellate cells, LX-2)[14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[14]

-

KN-93 and KN-92 stock solutions (in DMSO)

-

Cell proliferation reagent (e.g., WST-8 or CCK-8)[14]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well for LX-2) and allow them to adhere overnight.[14]

-

Prepare working solutions of KN-93 and KN-92 in the complete medium. A typical concentration range to test is 5-50 µM.[14] Ensure the final DMSO concentration is consistent across all wells and is typically below 0.1%.

-

Remove the existing medium and add the medium containing the different concentrations of KN-93, KN-92, or vehicle control (DMSO).[14]

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[14]

-

Add the cell proliferation reagent to each well according to the manufacturer's protocol (e.g., 10 µL of CCK-8 reagent per 100 µL of medium).[14]

-

Incubate for 2-4 hours at 37°C.[14]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[14]

-

Normalize the results to the vehicle control and plot cell viability versus compound concentration. A significant decrease in cell proliferation with KN-93 but not with KN-92 suggests a CaMKII-dependent effect.[14]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the off-target effects of KN-92 on a specific ion channel (e.g., L-type calcium channels).

Materials:

-

Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with CaV1.2 or primary cardiomyocytes)[11]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External (extracellular) and internal (intracellular) recording solutions tailored to the ion channel being studied.[11]

-

KN-92 stock solution (in DMSO)

Procedure:

-

Prepare fresh external and internal solutions. For L-type calcium currents, the external solution may contain Ba²⁺ as the charge carrier to enhance the signal and block K⁺ channels.[11]

-

Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[15]

-

Establish a whole-cell patch-clamp configuration on a selected cell.[10]

-

Clamp the cell at a desired holding potential (e.g., -90 mV to ensure the availability of voltage-gated channels).[10]

-

Apply a voltage protocol to elicit ion channel currents (e.g., depolarizing voltage steps from -60 mV to +80 mV to activate L-type calcium channels).[10]

-

Record baseline currents in the external solution.[15]

-

Perfuse the cell with the external solution containing the desired concentration of KN-92.[15]

-

Record the currents again after the compound has taken effect.

-

To test for reversibility, wash out the KN-92 by perfusing with the control external solution.[10]

-

Analyze the changes in current amplitude, kinetics, and voltage-dependence to quantify the effect of KN-92.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the CaMKII signaling pathway and a recommended experimental workflow.

References

- 1. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. KN-93 | CaMK | Autophagy | TargetMol [targetmol.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Off-Target Profile of KN-92: A Technical Guide for Researchers

Introduction

KN-92 is a widely utilized chemical tool in biomedical research, primarily serving as a negative control for its structural analog, KN-93, a potent inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] While KN-92 is designed to be inactive against CaMKII, a significant body of evidence reveals that it is not biologically inert and exerts considerable off-target effects, predominantly on various ion channels.[2][4] This technical guide provides an in-depth overview of the known off-target effects of KN-92, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways and experimental workflows. A thorough understanding of these off-target interactions is critical for the accurate interpretation of experimental results where KN-92 is employed as a control.

Core Concept: KN-92 as a Negative Control

KN-92 is structurally analogous to KN-93 but lacks the latter's ability to inhibit CaMKII. The rationale for its use is to differentiate the cellular effects specifically due to CaMKII inhibition by KN-93 from any non-specific or "off-target" effects that KN-93 might exert. By comparing the outcomes of experiments using KN-93, KN-92, and a vehicle control, researchers can attribute the observed effects of KN-93 more confidently to the inhibition of CaMKII.

Quantitative Data Summary: Off-Target Profile of KN-92

The principal off-target effects of KN-92 have been identified on several ion channels. The following table summarizes the available quantitative data for these interactions. It is important to note that while KN-92 is considered the "inactive" analog concerning CaMKII inhibition, it demonstrates significant activity against other cellular targets. Specific IC₅₀ values for many of these off-target interactions are not consistently reported in the literature, and the provided values are based on available data.

| Target Class | Specific Target | Reported Effect | Concentration / IC₅₀ | Species / Cell Line |

| Ion Channel | L-type Calcium Channels (CaV1.2, CaV1.3) | Reversible Inhibition | ~10 µM (Significant inhibition) | Not specified / HEK293 cells |

| Ion Channel | Voltage-gated Potassium (Kv) Channels (General) | Blocker | 0.3–3 µM (Similar to KN-93) | Smooth muscle cells |

| Ion Channel | IKr (hERG) (Kv11.1) | Inhibition | 45.28% reduction at 1 µM | Rabbit, Guinea Pig |

| Ion Channel | Kv1.2 | Inhibition | Significant reduction at 1 µM | Not specified |

| Ion Channel | Kv1.4 | Inhibition | Significant reduction at 1 µM | Not specified |

| Ion Channel | Kv1.5 | Inhibition | Significant reduction at 1 µM | Not specified |

| Ion Channel | Kv2.1 | Inhibition | Significant reduction at 1 µM | Not specified |

| Ion Channel | Kv3.2 | Inhibition | Significant reduction at 1 µM | Not specified |

| Kinase | CaMKII | No Inhibition | Not Applicable | Not specified |

Detailed Experimental Protocols

The characterization of KN-92's off-target effects on ion channels primarily relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp for L-type Calcium Channels (LTCCs)

Objective: To measure the direct inhibitory effect of KN-92 on L-type calcium channel currents.

Methodology:

-

Cell Preparation: Use a cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with CaV1.2 or CaV1.3) or primary cells such as cardiomyocytes.

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ and K⁺ currents are blocked.

-

Pipette (Internal) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 MgATP, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a potential of -80 mV.

-

Apply depolarizing steps from -40 mV to +60 mV in 10 mV increments to elicit inward Ca²⁺ currents.

-

-

Drug Application: Perfuse KN-92 at various concentrations onto the cells to determine its effect on the peak inward Ca²⁺ current.

-

Data Analysis: The percentage of current inhibition by KN-92 is calculated by comparing the peak current in the presence of the compound to the control current. A concentration-response curve can be generated to determine the IC₅₀ value.

Whole-Cell Patch-Clamp for Voltage-Gated Potassium Channels (e.g., IKr/hERG)

Objective: To quantify the blocking effect of KN-92 on specific voltage-gated potassium channels.

Methodology:

-

Cell Preparation: Use a stable cell line expressing the specific potassium channel of interest (e.g., CHO-hERG).

-

Solutions: Standard physiological solutions for recording potassium currents are used.

-

Voltage-Clamp Protocol (for hERG):

-

Hold the cell at -80 mV.

-

Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.

-

Repolarize the membrane to -50 mV to record the characteristic repolarizing tail current.

-

-

Drug Application: Apply KN-92 via a bath perfusion system at desired concentrations.

-

Data Analysis: Measure the peak tail current amplitude. The inhibitory effect of KN-92 is quantified by the reduction in the tail current amplitude. Generate concentration-response curves to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

The off-target effects of KN-92 directly modulate cellular excitability and signaling pathways independent of CaMKII.

The diagram above illustrates how KN-92 directly blocks L-type calcium channels and voltage-gated potassium channels. This blockade leads to a decrease in calcium influx and potassium efflux, respectively, which in turn alters the cellular action potential and overall excitability. These effects are independent of the CaMKII signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for interpreting experimental results using KN-93 and KN-92, as well as a generalized experimental workflow for assessing off-target effects.

This decision tree illustrates how to interpret experimental outcomes when using both KN-93 and its inactive control, KN-92. An effect seen with KN-93 but not KN-92 is likely attributable to CaMKII inhibition, whereas an effect observed with both compounds suggests an off-target mechanism.

References

The Dichotomy of CaMKII Modulation: A Technical Guide to the Active Inhibitor KN-93 and its Inactive Counterpart KN-92

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of KN-93, a widely utilized inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), and its structurally analogous but inactive derivative, KN-92. A critical examination of their mechanisms of action, quantitative pharmacological data, and appropriate experimental application is essential for the accurate interpretation of research findings in the field of signal transduction and drug discovery.

Core Concepts: Differentiating Activity from Off-Target Effects

KN-93 is a cell-permeable compound extensively used to probe the multifaceted roles of CaMKII, a serine/threonine kinase pivotal in a vast array of cellular processes.[1][2] To distinguish the specific consequences of CaMKII inhibition from other potential pharmacological actions of KN-93, its close structural analog, KN-92, serves as an indispensable negative control.[3][4] KN-92 is considered inactive as a CaMKII inhibitor, thus, cellular effects observed with KN-93 but not with KN-92 can be more confidently attributed to the inhibition of CaMKII.[1] However, it is crucial to recognize that both compounds exhibit off-target activities, particularly on ion channels, which necessitates careful experimental design and data interpretation.[5][6]

Mechanism of Action: A Tale of Two Hypotheses

The inhibitory action of KN-93 on CaMKII has been the subject of evolving scientific understanding.

Traditional View: Direct CaMKII Inhibition

Initially, KN-93 was believed to act as a competitive inhibitor at the calmodulin (CaM) binding site on CaMKII.[1][7] By occupying this site, KN-93 was thought to prevent the binding of the Ca2+/CaM complex, thereby locking the kinase in its inactive conformation.

Emerging Evidence: Targeting the Ca2+/Calmodulin Complex

More recent studies have challenged this model, providing compelling evidence that KN-93 may not bind directly to CaMKII at all. Instead, it is proposed that KN-93 binds directly to the Ca2+/calmodulin complex itself.[3][8][9] This interaction is thought to sequester Ca2+/CaM, preventing it from activating CaMKII and potentially other CaM-dependent enzymes.[3][8] This alternative mechanism adds a significant layer of complexity to the interpretation of data obtained using KN-93.

The subtle structural differences in KN-92 are believed to prevent its effective binding to either CaMKII or the Ca2+/CaM complex, rendering it inactive as a CaMKII inhibitor.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for KN-93 and KN-92, highlighting their differential activity on CaMKII and their off-target profiles.

Table 1: On-Target and Off-Target Inhibitory Activity of KN-93 and KN-92

| Target | Parameter | KN-93 | KN-92 | Reference(s) |

| CaMKII | Kᵢ | 370 nM | Inactive | [10] |

| IC₅₀ | 0.37 - 4 µM (assay dependent) | Inactive | [1] | |

| L-type Ca²⁺ Channels (Caᵥ1.2, Caᵥ1.3) | Inhibition | Yes (direct effect) | Yes (direct effect, but may be less potent than KN-93) | [1][5][6] |

| Voltage-gated K⁺ Channels (Kᵥ) | Inhibition | Yes (IC₅₀ for Kᵥ1.5 = 307 nM) | Yes (equipotent to KN-93 for some channels) | [1] |

| IKr (rapid delayed rectifier K⁺ current) | IC₅₀ | 102.6 nM | Not reported |

Table 2: Comparative Effects of KN-93 and KN-92 on Cell Proliferation of Human Hepatic Stellate Cells (LX-2)

| Compound | Concentration | Inhibition of Cell Proliferation | Reference(s) |

| KN-93 | 5 µM | Significant | [11] |

| 10 µM | Significant | [11] | |

| 25 µM | Significant | [11] | |

| 50 µM | Significant | [11] | |

| KN-92 | 5-50 µM | Ineffective | [11] |

Mandatory Visualizations

To visually represent the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Inertness of KN-92: A Technical Guide for Researchers

An in-depth examination of KN-92's pharmacological profile, its crucial role as a negative control, and its notable off-target activities.

Introduction

In the field of signal transduction and pharmacology, the use of specific inhibitors is paramount to elucidating the function of individual proteins within complex cellular pathways. KN-92 is a widely utilized chemical compound, primarily known as the structurally similar but biologically inactive analog of KN-93, a potent inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] This technical guide provides a comprehensive overview of the biological inertness of KN-92 concerning CaMKII, its application as a negative control, and a critical analysis of its known off-target effects, which are essential for the accurate interpretation of experimental data.

The primary utility of KN-92 in research is to differentiate the specific effects of CaMKII inhibition by KN-93 from any non-specific or "off-target" effects that KN-93 might exert.[4] In principle, an experimental outcome observed with KN-93 but not with an equimolar concentration of KN-92 can be more confidently attributed to the inhibition of CaMKII.[5] However, it is crucial for researchers to recognize that KN-92 is not entirely biologically inert and exhibits its own pharmacological activities, most notably on various ion channels.[6][7]

Core Concept: Inactivity Towards CaMKII

KN-93 inhibits CaMKII by competitively binding to the calmodulin-binding site on the kinase, which prevents its activation by the Ca²⁺/calmodulin complex.[2][8] KN-92, despite its structural similarity to KN-93, does not significantly inhibit CaMKII activity at concentrations where KN-93 is effective.[7][9] This lack of activity against its intended target is the cornerstone of its use as a negative control.

The CaMKII Signaling Pathway and the Role of KN-92

The activation of CaMKII is a critical step in numerous cellular processes. It is initiated by an increase in intracellular calcium levels, which leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKII, allowing it to phosphorylate downstream substrates. KN-93 disrupts this process, while KN-92 does not.

Data Presentation: Quantitative Pharmacological Profile

Table 1: Comparative Inhibitory Activity of KN-93 and KN-92

| Target | Compound | Reported IC₅₀ / Kᵢ | Effect |

| CaMKII | KN-93 | Kᵢ: 370 nM[11] | Potent, competitive inhibitor[11] |

| KN-92 | Not applicable | Inactive as an inhibitor[9] | |

| L-type Calcium Channels (CaV1.2, CaV1.3) | KN-93 | Significant inhibition at ~10 µM[6] | Reversible reduction of currents[12] |

| KN-92 | Significant inhibition at ~10 µM[6] | Reversible reduction of currents[12] | |

| Voltage-gated Potassium Channels (Generic Kv) | KN-93 | Blocking effect at 0.3–3 µM[13] | Channel blocker[13] |

| KN-92 | Similar blocking effect to KN-93 (0.3–3 µM)[13] | Channel blocker[13] | |

| IKr (rapid delayed rectifier K+ current) | KN-93 | IC₅₀: 102.57 ± 9.28 nM[14] | Inhibition[14] |

| KN-92 | 45.28% reduction at 1 µM[14] | Inhibition[14] |

Note: Specific IC₅₀ values for KN-92 on many ion channels are not consistently reported in the literature. The provided information is based on qualitative descriptions and observed effects at specified concentrations.[3]

Mandatory Visualization: Experimental and Logical Workflows

The proper use of KN-92 as a negative control is fundamental to the design of experiments investigating the role of CaMKII. The following diagrams illustrate a typical experimental workflow and the logical framework for interpreting the results.

The interpretation of results from such an experiment requires a clear logical framework to account for the off-target effects of both KN-93 and KN-92.

Experimental Protocols

To ensure the rigorous application of KN-92 as a negative control, detailed and validated experimental protocols are essential. The following are methodologies for key experiments cited in the literature.

In Vitro CaMKII Kinase Assay

This assay directly assesses the inhibitory effect of compounds on CaMKII activity.[1]

Objective: To confirm the direct inhibitory effect of KN-93 on CaMKII activity and the lack thereof with KN-92.

Materials:

-

Recombinant active CaMKII enzyme

-

CaMKII substrate (e.g., Autocamtide-2)

-

[γ-³²P]ATP or an antibody for a phosphorylated substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Calmodulin and CaCl₂

-

KN-93 and KN-92 stock solutions (in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, calmodulin, CaCl₂, and the CaMKII substrate.

-

Add serial dilutions of KN-93, KN-92, or vehicle control to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the CaMKII enzyme and ATP (spiked with [γ-³²P]ATP if using a radiometric assay).

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction (e.g., by adding a high concentration of EDTA).

-

Quantify the phosphorylation of the substrate. For radiometric assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radiometric methods, techniques like Western blotting with a phospho-specific antibody can be used.

-

Compare the kinase activity in the presence of KN-93 and KN-92 to the vehicle control. KN-93 should exhibit dose-dependent inhibition, while KN-92 should show no significant inhibition.[1]

Whole-Cell Patch-Clamp Electrophysiology for Ion Channels

This protocol is used to measure the effects of KN-92 on ion channel activity, a known off-target effect.[6]

Objective: To characterize the effects of KN-92 on a specific ion channel (e.g., L-type calcium channels).

Materials:

-

Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the channel) or primary cells endogenously expressing the channel.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External and internal physiological solutions.

-

KN-92 stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Prepare external and internal solutions appropriate for isolating the current of the ion channel of interest.

-

Pull and fire-polish borosilicate glass capillaries to create micropipettes with a suitable resistance.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Apply a voltage-clamp protocol to elicit and record the currents from the ion channel of interest. Record baseline currents for a stable period.

-

Prepare the desired concentration of KN-92 in the external solution, ensuring the final DMSO concentration is low (e.g., <0.1%).

-

Perfuse the cell with the KN-92-containing external solution and record the ion channel currents until a steady-state effect is observed.

-

To test for reversibility, wash out the KN-92 by perfusing with the control external solution.[12]

-

Analyze the data by measuring the current amplitude before, during, and after KN-92 application. Generate concentration-response curves to determine the IC₅₀ value if applicable.

Conclusion

KN-92 is an indispensable tool in the study of CaMKII signaling, serving as a critical negative control for its active counterpart, KN-93.[2][15] Its biological inertness is, however, specific to CaMKII, and researchers must be cognizant of its significant off-target effects, particularly the inhibition of L-type calcium and various potassium channels.[6][16] The confident attribution of an experimental effect to CaMKII inhibition when using KN-93 relies on the parallel use of KN-92 and a careful interpretation of the results, considering the potential for shared off-target activities. By employing rigorous experimental design, including appropriate controls and validated protocols, researchers can effectively leverage the unique properties of KN-92 to advance our understanding of CaMKII-mediated cellular processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocol: Preparing KN-92 Hydrochloride Stock Solution

Introduction

KN-92 hydrochloride is a chemical compound essential for researchers studying calcium signaling pathways. It serves as the structurally related but biologically inactive control for KN-93, a potent and widely used inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2] CaMKII is a critical serine/threonine kinase involved in a myriad of cellular processes, particularly in neuronal signaling. The use of KN-92 is indispensable for differentiating the specific effects of CaMKII inhibition by KN-93 from potential off-target effects of the chemical scaffold shared by both molecules.[1] Both compounds have been noted to affect other cellular targets, such as L-type calcium channels, making the use of KN-92 as a negative control a critical component of rigorous experimental design.[1][3]

Mechanism of Action

CaMKII is activated when intracellular calcium ion (Ca²⁺) levels rise and bind to the protein calmodulin (CaM). The resulting Ca²⁺/CaM complex then binds to a regulatory domain on the CaMKII enzyme, causing a conformational change that activates it.[4] The inhibitor, KN-93, prevents this activation by interfering with the binding of the Ca²⁺/CaM complex to CaMKII.[4] Some evidence suggests KN-93 may act by binding directly to the Ca²⁺/CaM complex itself.[5] KN-92, lacking the key inhibitory activity of KN-93, does not block CaMKII activation and is therefore used to validate that an observed biological effect is indeed a consequence of CaMKII inhibition.[4][6]

Caption: Simplified CaMKII activation pathway and the inhibitory point of KN-93.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound. This data is crucial for accurate preparation of stock solutions and for proper storage to maintain the compound's integrity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₆Cl₂N₂O₃S | [7][8] |

| Molecular Weight | 493.45 g/mol | [6][7][8][9] |

| CAS Number | 1431698-47-3 | [6][7][9] |

| Appearance | Solid | [6][9] |

| Solubility | ||

| in DMSO | ≥24.65 mg/mL (approx. 50 mM) | [6][8] |

| in Ethanol | ≥11.73 mg/mL (with warming) | [6][8] |

| in Water | Insoluble (<0.1 mg/mL) | [2][7] |

| Storage (Solid Powder) | Store at 4°C or -20°C, sealed away from moisture. | [6][7][9] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | [2][7][10] |

Experimental Protocol: Preparation of 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture media or other aqueous buffers.

Materials

-

This compound powder (MW: 493.45 g/mol )

-

Anhydrous or molecular biology grade Dimethyl sulfoxide (B87167) (DMSO)[11]

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.[12]

-

Consult the Safety Data Sheet (SDS) for comprehensive hazard information before handling.

-